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REACTION_CXSMILES
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[CH3:1][C:2]#[N:3].[Li]CCCC.[F:9][C:10]([F:19])([F:18])[C:11]([CH3:17])([CH3:16])[C:12](OC)=[O:13]>C1COCC1>[F:9][C:10]([F:19])([F:18])[C:11]([CH3:17])([CH3:16])[C:12](=[O:13])[CH2:1][C:2]#[N:3]
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Name
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Quantity
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10.58 mL
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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3 g
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Type
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reactant
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Smiles
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FC(C(C(=O)OC)(C)C)(F)F
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
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The mixture was stirred at −30° C. for 0.5 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The mixture was quenched with aqueous NH4Cl
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Type
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EXTRACTION
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Details
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extracted with DCM/MeOH (10:1, 30 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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The crude material was purified by silica column chromatography (PE/EA=8:1)
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Type
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CONCENTRATION
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Details
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concentrated
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Reaction Time |
0.5 h |
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Name
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Type
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product
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Smiles
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FC(C(C(CC#N)=O)(C)C)(F)F
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| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 5.3 mmol | |
| AMOUNT: MASS | 1 g | |
| YIELD: PERCENTYIELD | 30% | |
| YIELD: CALCULATEDPERCENTYIELD | 30.1% |
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Source
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Open Reaction Database (ORD) |
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Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |